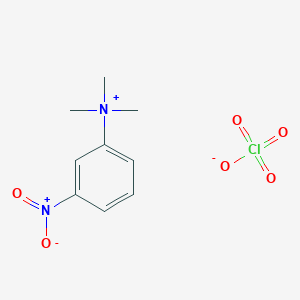
N,N,N-Trimethyl-3-nitroanilinium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-3-nitroanilinium perchlorate is an organic compound with the molecular formula C9H13ClN2O6 It is a derivative of aniline, where the nitrogen atom is substituted with three methyl groups and a nitro group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-nitroanilinium perchlorate typically involves the nitration of N,N,N-trimethylaniline followed by the formation of the perchlorate salt. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the meta position of the benzene ring. The resulting N,N,N-trimethyl-3-nitroaniline is then reacted with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-3-nitroanilinium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-oxygen functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups on the nitrogen atom can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other nitrogen-oxygen functional groups.
Reduction: Formation of N,N,N-trimethyl-3-aminoanilinium perchlorate.
Substitution: Formation of various N-alkyl or N-aryl derivatives.
Scientific Research Applications
N,N,N-Trimethyl-3-nitroanilinium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-3-nitroanilinium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trimethylammonium group can interact with negatively charged sites on biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-3-nitroanilinium chloride
- N,N,N-Trimethyl-3-nitroanilinium iodide
- N,N,N-Trimethyl-3-nitroanilinium bromide
Uniqueness
N,N,N-Trimethyl-3-nitroanilinium perchlorate is unique due to the presence of the perchlorate anion, which can influence its solubility, stability, and reactivity compared to other similar compounds
Properties
CAS No. |
61065-31-4 |
|---|---|
Molecular Formula |
C9H13ClN2O6 |
Molecular Weight |
280.66 g/mol |
IUPAC Name |
trimethyl-(3-nitrophenyl)azanium;perchlorate |
InChI |
InChI=1S/C9H13N2O2.ClHO4/c1-11(2,3)9-6-4-5-8(7-9)10(12)13;2-1(3,4)5/h4-7H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
MHKVSHSLYCAHSZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC(=C1)[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
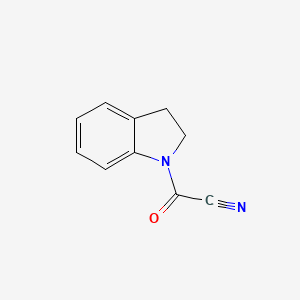
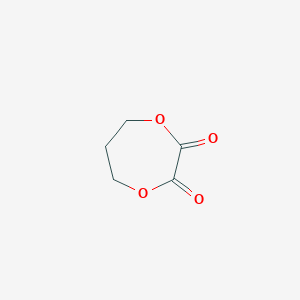
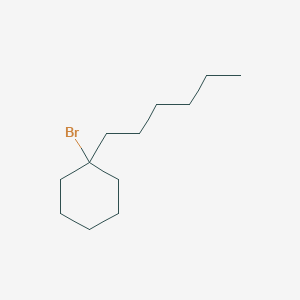
![Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid](/img/structure/B14588111.png)

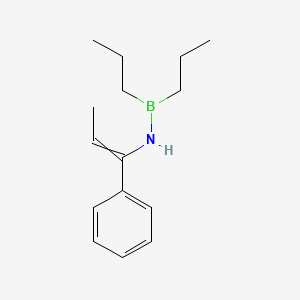
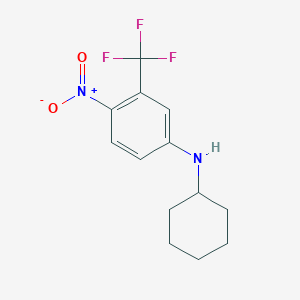
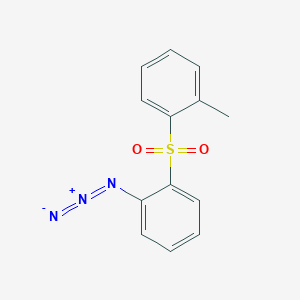
![(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol](/img/structure/B14588153.png)
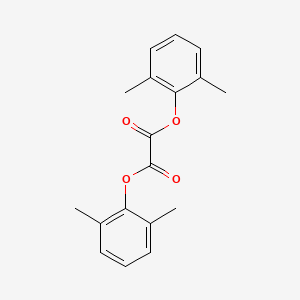
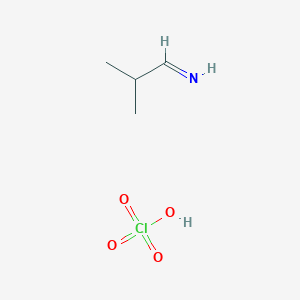
![N-(3-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14588167.png)
